REACTION_SMILES
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[Br-:11].[CH3:12][Mg+:13].[CH3:1][c:2]1[c:3]([C:8]([CH3:9])=[O:10])[cH:4][cH:5][cH:6][cH:7]1.[Cl-:14].[NH4+:15].[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20]1>>[CH3:1][c:2]1[c:3]([C:8]([CH3:9])([OH:10])[CH3:12])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1ccccc1C(C)(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |